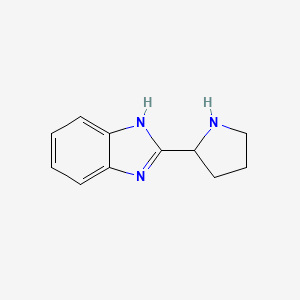

2-Pyrrolidin-2-yl-1H-benzoimidazole

Descripción general

Descripción

2-Pyrrolidin-2-yl-1H-benzoimidazole is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential applications. This compound is characterized by a benzimidazole ring fused with a pyrrolidine ring, which imparts distinct chemical and biological properties. It has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidin-2-yl-1H-benzoimidazole typically involves the condensation of o-phenylenediamine with amino acids such as glycine, alanine, aspartic acid, or l-proline. This reaction is often carried out under reflux conditions in ethanol, leading to the formation of the desired benzimidazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

2-Pyrrolidin-2-yl-1H-benzoimidazole undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Applications:

- Neurological Disorders: 2-Pyrrolidin-2-yl-1H-benzoimidazole is utilized as an intermediate in the synthesis of novel pharmaceuticals aimed at treating neurological conditions. Its unique structure allows for modifications that enhance therapeutic efficacy against diseases such as Alzheimer's and Parkinson's disease .

- Antibacterial Agents: The compound exhibits significant antibacterial properties, making it a candidate for developing new antibiotics. It disrupts bacterial cell wall synthesis by binding to aspartic acid residues, leading to cell lysis .

Case Study:

A study evaluated the antibacterial activity of derivatives of this compound against resistant strains like Pseudomonas aeruginosa and Staphylococcus aureus. Results indicated that certain derivatives showed improved efficacy compared to traditional antibiotics, suggesting potential for clinical application.

Cancer Research

Key Applications:

- Tumor Biology: Research has shown that this compound derivatives can inhibit cancer cell growth and induce apoptosis in various cancer cell lines, including hepatocellular carcinoma (HCC) and breast cancer .

Data Table: Efficacy Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HepG2 | 2.57 | Induces apoptosis |

| Compound B | MDA-MB-231 | 5.00 | Cell cycle arrest |

| Compound C | A549 | 3.20 | Inhibits proliferation |

Antiviral Applications

Key Applications:

Research is ongoing to assess the antiviral properties of this compound, particularly its effectiveness against various viral infections. Initial studies suggest that it may inhibit viral replication pathways, positioning it as a potential candidate for antiviral drug development .

Biochemical Assays

Key Applications:

The compound is frequently used in biochemical assays to study enzyme interactions and cellular processes. Its role as a ligand in coordination chemistry aids researchers in understanding complex biochemical pathways, which is crucial for drug discovery .

Material Science

Key Applications:

In material science, this compound is being investigated for its potential use in creating advanced materials with unique properties. This includes applications in polymers and coatings that require enhanced durability and resistance to environmental factors .

Organocatalysis

Key Applications:

The compound has been employed as an organocatalyst in synthetic protocols, particularly in the synthesis of β-sulfido carbonyl compounds through thiophenol reactions. This application showcases its versatility in organic synthesis under mild reaction conditions .

Case Study:

An organocatalytic protocol utilizing this compound was developed, resulting in high yields of desired products while minimizing environmental impact. The method was optimized through solvent screening and reaction condition adjustments, demonstrating the compound's efficacy as a catalyst .

Mecanismo De Acción

The antibacterial activity of 2-Pyrrolidin-2-yl-1H-benzoimidazole is primarily due to its ability to bind to aspartic acid residues in bacterial cell walls. This binding inhibits the synthesis of peptidoglycan, an essential component of bacterial cell walls, thereby preventing bacterial growth and proliferation . The compound has shown low affinity for mammalian cells, making it a promising candidate for selective antibacterial agents .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2-Pyrrolidinyl)-1H-benzimidazole

- 2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole

- 2-(pyrrolidin-2-yl)-1H-benzoimidazole

Uniqueness

2-Pyrrolidin-2-yl-1H-benzoimidazole stands out due to its unique combination of a benzimidazole ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it has shown higher antibacterial activity and lower toxicity towards mammalian cells .

Actividad Biológica

Overview

2-Pyrrolidin-2-yl-1H-benzoimidazole is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its unique structure and biological properties. This compound features a benzimidazole ring fused with a pyrrolidine ring, which contributes to its diverse biological activities, particularly its antibacterial effects.

The primary mechanism of action for this compound involves its interaction with bacterial cell walls. Specifically, it binds to aspartic acid residues, inhibiting the synthesis of peptidoglycan, a crucial component of bacterial cell walls. This inhibition leads to cell lysis and ultimately bacterial death, making it effective against both Gram-positive and Gram-negative bacteria, including resistant strains like Pseudomonas aeruginosa and Staphylococcus aureus .

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The following table summarizes its antibacterial activity:

| Bacterial Strain | Activity |

|---|---|

| Bacillus subtilis | Effective |

| Staphylococcus aureus | Effective |

| Escherichia coli | Effective |

| Pseudomonas aeruginosa | Effective (resistant strain) |

The compound's stability under laboratory conditions allows it to maintain its antibacterial efficacy over time, making it a potential candidate for further development as an antibiotic .

Anticancer Potential

In addition to its antibacterial properties, this compound has shown promise in anticancer research. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms similar to those observed in bacterial cells, potentially disrupting cellular processes critical for tumor growth . However, further investigation is needed to fully elucidate its anticancer mechanisms and effectiveness.

Laboratory Studies

In laboratory settings, various studies have demonstrated the compound's ability to inhibit bacterial growth across different concentrations. For instance, one study reported significant inhibition of Staphylococcus aureus at concentrations as low as 10 µg/mL. The compound's effectiveness was compared with standard antibiotics, showing comparable or superior activity against certain strains .

Animal Models

Dosage effects were also evaluated in animal models. Research indicated that higher doses of this compound resulted in increased antibacterial efficacy but also raised concerns about potential toxicity at elevated levels. Optimal dosing strategies are essential for maximizing therapeutic benefits while minimizing adverse effects .

Propiedades

IUPAC Name |

2-pyrrolidin-2-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGVBMUGKDNVNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389802 | |

| Record name | 2-Pyrrolidin-2-yl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638141-64-7 | |

| Record name | 2-Pyrrolidin-2-yl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.